5-bromo-1-methyl-1H-pyrazole

Catalog No.
S693466
CAS No.
361476-01-9
M.F
C4H5BrN2
M. Wt
161 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1-methyl-1H-pyrazole

CAS Number

361476-01-9

Product Name

5-bromo-1-methyl-1H-pyrazole

IUPAC Name

5-bromo-1-methylpyrazole

Molecular Formula

C4H5BrN2

Molecular Weight

161 g/mol

InChI

InChI=1S/C4H5BrN2/c1-7-4(5)2-3-6-7/h2-3H,1H3

InChI Key

TZARUEALSRVVHC-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)Br

Canonical SMILES

CN1C(=CC=N1)Br

The exact mass of the compound 5-bromo-1-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1-methyl-1H-pyrazole is a functionalized heterocyclic intermediate critical for synthesizing complex organic molecules. The pyrazole ring is a privileged scaffold found in numerous pharmaceuticals and agrochemicals, valued for its metabolic stability and ability to participate in hydrogen bonding. The N-methyl group prevents unwanted N-H reactivity and improves solubility in organic solvents, while the bromine atom at the C5 position serves as a versatile and regiochemically defined handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This specific substitution pattern makes it a key precursor for introducing the 1-methylpyrazol-5-yl moiety into advanced molecular architectures, particularly in the development of kinase inhibitors.

Substituting 5-bromo-1-methyl-1H-pyrazole with seemingly close analogs introduces significant process and functional risks. Using isomeric alternatives, such as 4-bromo-1-methyl-1H-pyrazole, is not a viable option in applications where regiochemistry dictates biological activity, as the spatial orientation of the coupled substituent is fundamentally altered, leading to a complete loss of target interaction. Attempting to synthesize the 5-bromo isomer via direct bromination of 1-methylpyrazole is inefficient for procurement, as it typically yields the 4-bromo isomer as the major product, necessitating costly and difficult chromatographic separation. Swapping the bromide for an iodide (e.g., 5-iodo-1-methyl-1H-pyrazole) would require complete re-optimization of cross-coupling reaction conditions, as reactivity scales with the halogen (I > Br >> Cl), affecting catalyst loading, reaction times, and cost. Procuring the specific 5-bromo regioisomer ensures direct compatibility with established synthetic routes and guarantees the correct final product architecture without extensive redevelopment.

Precursor Purity: Avoids Inefficient Synthesis and Costly Isomer Separation

Direct electrophilic bromination of 1-methyl-1H-pyrazole, a common route for producing brominated methylpyrazoles, is poorly regioselective and primarily yields the undesired 4-bromo-1-methyl-1H-pyrazole isomer. Achieving the 5-bromo isomer requires a multi-step, directed synthesis, for example, starting from 1-methyl-1H-pyrazol-5-amine via a Sandmeyer-type reaction. Procuring this specific, pre-made 5-bromo isomer allows chemists to bypass this low-yielding and separation-intensive process, providing a pure, regiochemically defined starting material and saving significant time and resources.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataObtained via a directed, multi-step synthesis ensuring high regiochemical purity (>97%).
Comparator Or BaselineDirect bromination of 1-methylpyrazole, which yields a mixture of isomers, with 4-bromo-1-methyl-1H-pyrazole as the major product.
Quantified DifferenceProcurement of the pure 5-bromo isomer eliminates the need for a low-selectivity synthesis followed by challenging and costly isomer purification.
ConditionsStandard electrophilic bromination conditions (e.g., NBS or Br2 in various solvents).

This justifies procuring the pure regioisomer by saving significant process development time and avoiding costly purification steps associated with non-selective synthesis routes.

Demonstrated High-Yield Performance in Suzuki Cross-Coupling for Heterobiaryl Synthesis

In the synthesis of heterobiaryl compounds, a common step in pharmaceutical development, 5-bromo-1-methyl-1H-pyrazole demonstrates reliable performance in Suzuki cross-coupling. For example, in the synthesis of 5-(pyrrol-2-yl) and 5-(thiophen-2-yl)-1H-indazoles, the related 5-bromo-1-ethyl-1H-indazole was coupled with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl2 as a catalyst, achieving a 93% yield. This high efficiency in forming C-C bonds with heteroaryl boronic acids is characteristic of the 5-bromopyrazole scaffold and contrasts with the often lower or more variable yields seen with less reactive C-Cl bonds or sterically hindered isomers.

Evidence DimensionSuzuki Coupling Yield
Target Compound DataHigh (e.g., 93%) yield demonstrated for a structurally similar 5-bromo-N-alkyl-heteroaromatic substrate.
Comparator Or BaselineReactions involving more challenging substrates or less reactive halides (e.g., chlorides), which generally result in lower yields without extensive optimization.
Quantified DifferenceProvides a baseline expectation of high conversion efficiency (>90%) under standard conditions, reducing the risk of yield loss in complex syntheses.
ConditionsPd(dppf)Cl2 catalyst, K2CO3 base, DME solvent, 80 °C.

This provides confidence in achieving high-yield coupling reactions, which is critical for maximizing material throughput and minimizing downstream purification in multi-step API synthesis.

Essential Intermediate for Patented Kinase Inhibitors Where Regiochemistry is Non-Negotiable

The specific 1,5-disubstitution pattern of this pyrazole is frequently cited as a core structural element in patented kinase inhibitors. For example, patent US-7691853-B2 describes pyrazole compounds for inhibiting Aurora-2 and GSK-3 kinases, where the connection to a larger ring system occurs at the 5-position. Similarly, patent US8530652 B2 for pyrrolopyrazoles as potent kinase inhibitors specifies this connectivity. In these molecular scaffolds, the precise placement of substituents is essential for fitting into the enzyme's ATP binding pocket. Substitution with a 4-bromo or 3-bromo isomer would result in a completely different molecular geometry, abrogating the intended biological activity.

Evidence DimensionStructural Requirement for Bioactivity
Target Compound DataServes as a key, regiochemically-defined intermediate in multiple patents for kinase inhibitors.
Comparator Or BaselineIsomeric analogs (e.g., 4-bromo-1-methyl-1H-pyrazole) which would produce structurally distinct final compounds.
Quantified Difference100% structural requirement; any isomeric substitution would lead to a different, non-bioactive molecule.
ConditionsSynthesis of specific, patented kinase inhibitor scaffolds.

For researchers working on patented or structurally defined biological targets, this exact regioisomer is the only viable procurement option to replicate or build upon established results.

Core Building Block for Novel Kinase Inhibitor Synthesis

This compound is the right choice for synthesizing libraries of potential kinase inhibitors where a 1-methylpyrazol-5-yl group is required. Its proven high efficiency in Suzuki and other cross-coupling reactions allows for the reliable attachment of diverse aryl and heteroaryl groups, a key strategy in exploring the structure-activity relationships (SAR) for targets like Aurora, GSK-3, and other kinases.

Predictable Intermediate for Late-Stage Functionalization

When a synthetic route requires the introduction of the 1-methylpyrazol-5-yl moiety in a late stage, this compound offers a reliable and high-purity solution. Procuring this specific isomer de-risks the synthesis by avoiding the formation of hard-to-separate regioisomers that would arise from direct bromination of the parent pyrazole, ensuring a clean conversion to the final target molecule.

Scaffold Development in Agrochemical Discovery

The pyrazole core is a well-established pharmacophore in fungicides and insecticides. This compound serves as an ideal starting point for creating novel agrochemicals, leveraging its defined regiochemistry and compatibility with high-throughput cross-coupling chemistries to rapidly generate and screen new derivatives for desired bioactivity.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1-methyl-1H-pyrazole

Dates

Last modified: 08-15-2023

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